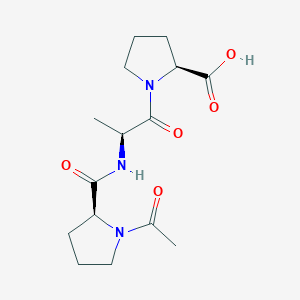

Acetylprolylalanylproline

Description

Acetylprolylalanylproline is a synthetic tripeptide composed of proline, alanine, and a second proline residue, with an acetyl group modifying the N-terminal proline. Proline-containing peptides are notable for their conformational rigidity due to proline’s cyclic structure, which influences their biological interactions, such as enzyme inhibition or receptor modulation .

Properties

CAS No. |

41036-61-7 |

|---|---|

Molecular Formula |

C15H23N3O5 |

Molecular Weight |

325.36 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H23N3O5/c1-9(14(21)18-8-4-6-12(18)15(22)23)16-13(20)11-5-3-7-17(11)10(2)19/h9,11-12H,3-8H2,1-2H3,(H,16,20)(H,22,23)/t9-,11-,12-/m0/s1 |

InChI Key |

CMFZCVLZQZQFEM-DLOVCJGASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)C |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular Features

The acetylated tripeptide structure distinguishes Acetylprolylalanylproline from simpler proline derivatives. Below is a comparative analysis of key parameters:

*Inferred from structural analogs.

- Key Differences: Chain Length: this compound’s tripeptide structure offers greater conformational complexity compared to dipeptides like L-Alanyl-L-proline . Functional Groups: N-Methylproline () and Acetyl-L-4-hydroxyproline () introduce steric or polar modifications, altering solubility and reactivity.

Analytical Techniques

Enzyme Interactions

- Prolyl Oligopeptidase Inhibition : Proline-rich peptides often inhibit enzymes like prolyl oligopeptidase, which is implicated in neurodegenerative diseases . This compound’s tripeptide structure may enhance binding affinity compared to shorter analogs.

- Conformational Effects : N-Methylproline alters peptide backbone flexibility, impacting interactions with biological targets .

Pharmacological Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.